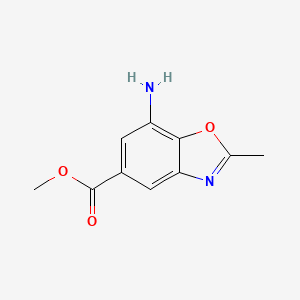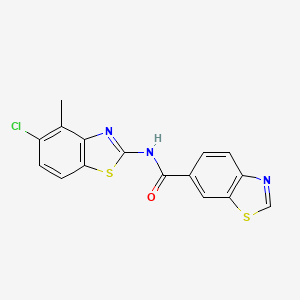
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. In addition, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In addition, this compound has also been shown to reduce inflammation in vitro and in vivo.
実験室実験の利点と制限
One of the advantages of using N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide in lab experiments is its strong fluorescence properties. This makes it useful for fluorescent imaging and detection applications. In addition, this compound has been shown to be relatively stable and easy to synthesize.
One of the limitations of using N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to use in certain applications, such as cell culture experiments.
将来の方向性
There are several future directions for research on N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide. One area of future research is the development of more efficient synthesis methods for this compound. Another area of future research is the investigation of its potential use as an anti-tumor and anti-cancer agent in vivo. In addition, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, there is potential for the development of new fluorescent probes based on the structure of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide.
合成法
The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has been achieved using various methods. One of the most common methods involves the reaction of 5-chloro-4-methyl-2-aminobenzothiazole with 1,3-benzothiazole-6-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound.
科学的研究の応用
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anti-tumor and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent.
In the field of materials science, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has been investigated for its potential use as a fluorescent probe. This compound exhibits strong fluorescence properties, which make it useful for fluorescent imaging and detection applications.
特性
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3OS2/c1-8-10(17)3-5-12-14(8)19-16(23-12)20-15(21)9-2-4-11-13(6-9)22-7-18-11/h2-7H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZWXKZUGNYQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

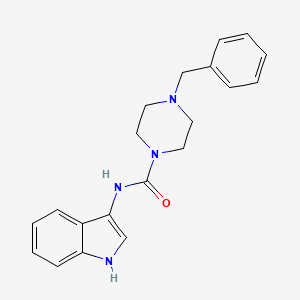
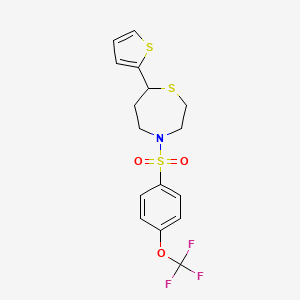
![(3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2851168.png)
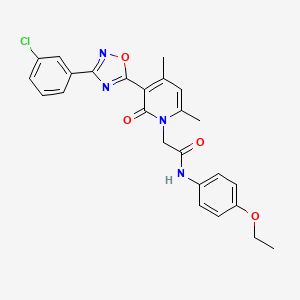
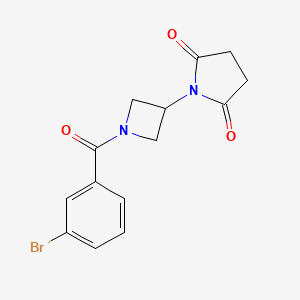
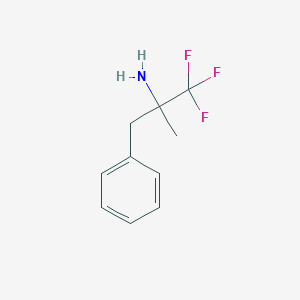
![[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid](/img/structure/B2851173.png)
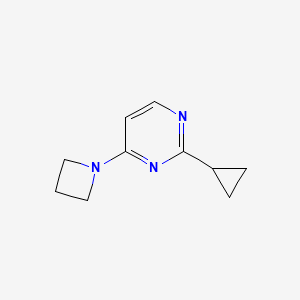
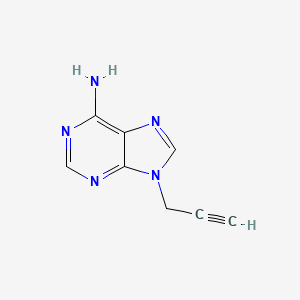
![4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline](/img/structure/B2851179.png)
![4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2851180.png)
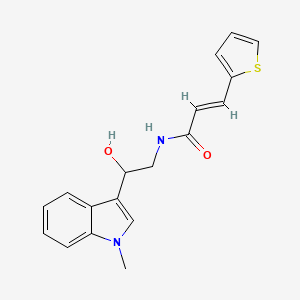
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2851185.png)
